Val-Ala p-Nitroanilide acetate salt is a synthetic peptide derivative commonly employed in biochemical and pharmacological research as a chromogenic substrate for various proteolytic enzymes, particularly elastases. [, , , , , , ] While its exact natural source is not specified in the provided literature, it is understood to be a product of chemical synthesis. []
The compound plays a crucial role in investigating the activity and inhibition of elastases, which are enzymes that break down elastin, a protein responsible for elasticity in tissues. [, , ] Upon hydrolysis of the peptide bond by elastase, Val-Ala p-Nitroanilide acetate salt releases p-nitroaniline. [, ] p-nitroaniline exhibits a strong yellow color, allowing for the spectrophotometric quantification of enzyme activity by measuring the absorbance at 405 nm. [, , ] This chromogenic property makes Val-Ala p-Nitroanilide acetate salt a valuable tool in enzyme kinetic studies and drug discovery for elastase-related diseases. [, , ]
Val-Ala p-Nitroanilide acetate salt is a synthetic compound that serves as a substrate for various proteolytic enzymes, particularly serine proteases. This compound is characterized by its ability to undergo hydrolysis in the presence of these enzymes, leading to the release of p-nitroaniline, which can be quantitatively measured. The acetate salt form enhances its solubility and stability in aqueous environments, making it suitable for biochemical assays.
Val-Ala p-Nitroanilide acetate salt belongs to the class of synthetic peptide substrates. Its classification is based on its structural components: it is a dipeptide (Valine and Alanine) linked to a p-nitroanilide moiety, which is commonly used in biochemical assays to monitor enzyme activity.
The synthesis of Val-Ala p-Nitroanilide acetate salt typically involves the following steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Val-Ala p-Nitroanilide acetate salt has a molecular formula that reflects its components: C₁₀H₁₂N₂O₄S. Its structure consists of:
The compound exhibits characteristic NMR signals corresponding to its functional groups, including amide protons and aromatic protons from the p-nitroaniline part .
Val-Ala p-Nitroanilide acetate salt primarily undergoes hydrolysis when acted upon by serine proteases. The reaction can be summarized as follows:
The hydrolysis reaction is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm due to the release of p-nitroaniline, which indicates enzyme activity .
The mechanism by which Val-Ala p-Nitroanilide acetate salt interacts with serine proteases involves several key steps:
Kinetic studies reveal that this substrate exhibits Michaelis-Menten kinetics, allowing for determination of enzyme efficiency parameters such as and .
Relevant analytical techniques such as High-Performance Liquid Chromatography have been employed to assess purity and stability over time .
Val-Ala p-Nitroanilide acetate salt is widely used in scientific research for:
This compound plays a crucial role in advancing our understanding of proteolytic enzymes and their inhibitors, contributing significantly to biochemistry and pharmacology research.
Val-Ala-pNA distinguishes proteases based on their S1 pocket specificity. The valine residue at P1 positions this substrate as an optimal target for elastase-like enzymes (e.g., pancreatic elastase, neutrophil elastase) that prefer medium-sized hydrophobic amino acids. Contrastingly, trypsin-like proteases (e.g., thrombin) favor Arg/Lys at P1, as evidenced by substrates like Z-Gly-Pro-Arg-pNA [2] [7].
Table 1: Protease Specificity Profiling Using pNA Substrates
Enzyme Class | Preferred P1 Residue | Example Substrate | Target Proteases |
---|---|---|---|
Elastase-like | Val/Ala | Val-Ala-pNA | Neutrophil elastase, Pancreatic elastase |
Trypsin-like | Arg/Lys | Z-Gly-Pro-Arg-pNA | Thrombin, Trypsin, uPA |
Chymotrypsin-like | Phe/Trp | Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin, Cathepsin G |
The cleavage specificity arises from steric and electrostatic complementarity: Val-Ala-pNA’s hydrophobic valine docks into the shallow S1 pocket of elastases, while the alanine at P2 influences binding affinity. Mutagenesis studies confirm that substituting S1 residues (e.g., Ala190 → Ser in trypsin) abolishes Val-Ala-pNA hydrolysis, underscoring its role in mapping active-site architecture [4].
The amide bond hydrolysis mechanism involves a nucleophilic attack by the protease’s catalytic serine on Val-Ala-pNA’s carbonyl carbon, forming a tetrahedral transition state stabilized by the oxyanion hole. Subsequent collapse releases alanine-p-nitroaniline, detected spectrophotometrically. Key mechanistic features include:
Table 2: Spectral and Physicochemical Properties of Val-Ala-pNA
Parameter | Specification | Experimental Conditions |
---|---|---|
Molecular Weight | 368.39 g/mol | Calculated from C₁₆H₂₄N₄O₆ [6] |
Solubility | >50 mg/mL in ethanol | 25°C [1] |
Extinction Coefficient (ε) | 8,990 M⁻¹cm⁻¹ at 405 nm | Measured for free pNA [4] |
Optimal Assay pH | 7.1–7.5 | Tris buffer, 37°C [4] |
Val-Ala-pNA enables precise determination of Michaelis-Menten kinetics. For elastase from Caesalpinia echinata (CeSP), reported Km values range from 55–70 μM, reflecting moderate affinity, while kcat values (∼15 s⁻¹) indicate efficient turnover [4]. Key kinetic applications include:
Table 3: Kinetic Parameters of Val-Ala-pNA Hydrolysis by Representative Serine Proteases
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
---|---|---|---|---|
C. echinata Serine Protease | 55.7 ± 2.1 | 14.9 ± 0.8 | 2.67 × 10⁵ | 50 mM Tris, pH 7.1, 37°C [4] |
Human Neutrophil Elastase | 120 ± 10 | 25 ± 2 | 2.08 × 10⁵ | 100 mM HEPES, pH 7.5, 25°C |
Porcine Pancreatic Elastase | 85 ± 7 | 19 ± 1 | 2.24 × 10⁵ | 50 mM MES, pH 6.8, 30°C |
Thermostability profiling shows Val-Ala-pNA retains linear hydrolysis rates up to 50°C, facilitating assays under diverse conditions. Its consistent performance in high-throughput screens (e.g., for anticoagulant proteases like mMCP-7) validates its robustness [5].
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